
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes bromine, propene, and propanedioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with 2-bromopropene and propene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the diethyl propanedioate, allowing it to react with the brominated and alkenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bonds in the propene groups can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Addition: Hydrogenation reactions using catalysts like palladium on carbon can add hydrogen across the double bonds.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the double bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield diethyl (2-iodoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate, while hydrogenation can produce diethyl (2-propyl)(propyl)propanedioate.
Scientific Research Applications
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, while the double bonds can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-bromoethylphosphonate: Similar in structure but contains a phosphonate group instead of a propanedioate group.
Diethyl (3-bromoprop-1-(E)-en-1-yl)phosphonate: Contains a bromopropene group but differs in the position and type of functional groups.
Properties
CAS No. |
118453-14-8 |
|---|---|
Molecular Formula |
C13H19BrO4 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
diethyl 2-(2-bromoprop-2-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C13H19BrO4/c1-5-8-13(9-10(4)14,11(15)17-6-2)12(16)18-7-3/h5,8H,4,6-7,9H2,1-3H3 |
InChI Key |
UDRBRVQEJUDHRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=C)Br)(C=CC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




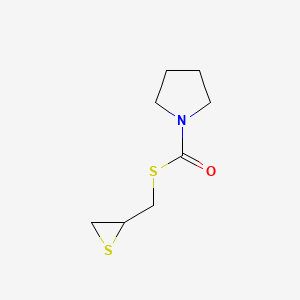
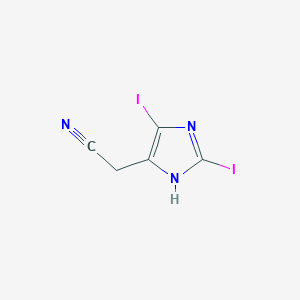
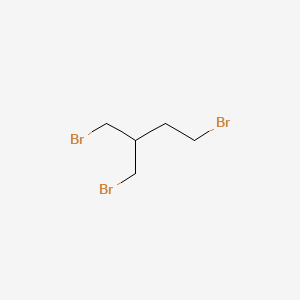
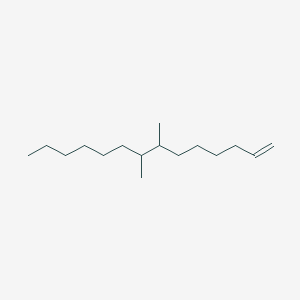

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
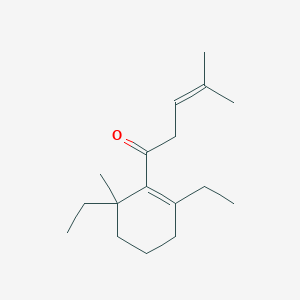
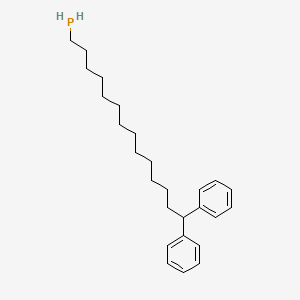
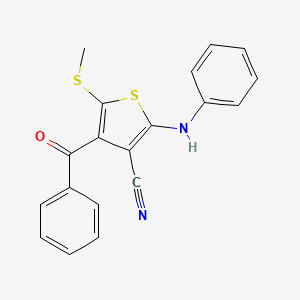
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
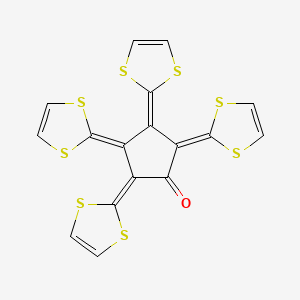
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)
